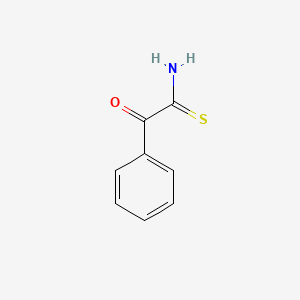

2-Oxo-2-phenylethanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-2-phenylethanethioamide is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 . It is used for research purposes .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 80.78°C, a predicted boiling point of 298.94°C at 760 mmHg, a predicted density of 1.27 g/cm³, and a predicted refractive index of n20D 1.65 .Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Identification

- Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis : LC-MS analysis has been used to identify and quantify substances structurally similar to 2-Oxo-2-phenylethanethioamide. For instance, Klette et al. (2002) demonstrated the use of LC-MS in analyzing urine specimens for 2-oxo-3-hydroxy LSD, a compound with similar structural and chemical properties to this compound (Klette, Horn, Stout, & Anderson, 2002).

Synthesis and Chemical Properties

- Novel Synthesis Techniques : Chiu and Jordan (1994, 1995) reported an improved method for the synthesis of 2-oxo acids, applied specifically to the synthesis of 2-oxo-4-phenyl-3-butynoic acid, a compound closely related to this compound. This synthesis process demonstrated the potential for creating structurally similar compounds with specific chemical properties (Chiu & Jordan, 1994)(Chiu & Jordan, 1995).

Application in Polymer Science

- Polymer Science : Zarzyka-Niemiec (2011, 2012) explored the application of oxamide derivatives in polymer science. Their studies focused on hydroxypropyl properties of oxamide derivatives, which share a structural similarity with this compound, in the manufacturing of thermally stable foamed polyurethane plastics (Zarzyka-Niemiec, 2011)(Zarzyka, Naróg, & Stagraczynski, 2012).

Chemical Interactions and Synthesis

- Chemical Interactions and Reactions : Abdulmalic et al. (2015) conducted studies on the formation of trinuclear bis(oxamidato) versus bis(oxamato) type complexes, which could offer insights into the behavior of compounds like this compound in various chemical environments (Abdulmalic et al., 2015).

Applications in Biosensing

- Biosensing Technology : Schenkmayerova et al. (2015) developed a microbial biosensor using Gluconobacter oxydans for monitoring biotechnological processes, including the biooxidation of compounds similar to this compound (Schenkmayerova et al., 2015).

Wirkmechanismus

Target of Action

It is known that 2-oxo-2-phenylethanethioamide is used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reactions it is involved in .

Mode of Action

This compound is known to react with phenacyl bromide in the presence of triethylamine, resulting in the formation of phenyl(4-phenylthiazol-2-yl)methanone . This suggests that this compound may interact with its targets through a thionation reaction .

Biochemical Pathways

It is known that this compound can be used as a thionating agent, suggesting that it may play a role in sulfur-related biochemical pathways .

Result of Action

It is known that this compound can be used in the synthesis of various compounds, suggesting that its action could result in the formation of these compounds .

Action Environment

It is known that the reaction of this compound with phenacyl bromide can be influenced by the choice of solvent and base .

Eigenschaften

IUPAC Name |

2-oxo-2-phenylethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAROJBKRFGRRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)

![1-(4-chlorophenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2623801.png)

![Methyl (E)-4-[4-(2,4-difluorobenzoyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2623805.png)

![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)

![N-(3-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623814.png)